molecular formula C14H21NO2 B1451491 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether CAS No. 946681-36-3

4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Cat. No.: B1451491
CAS No.: 946681-36-3
M. Wt: 235.32 g/mol
InChI Key: XNSFBTXQVKXUQT-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-10-8-12-4-6-13(7-5-12)17-14-3-2-9-15-11-14/h4-7,14-15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSFBTXQVKXUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characterization and Structural Validation of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether , a specific chemical scaffold relevant to medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) agents.

The content is structured to serve as a validation manual for researchers synthesizing or characterizing this compound.

Part 1: Molecular Identity & Stoichiometry[1]

Accurate dosing and stoichiometric calculations in drug discovery depend on precise molecular characterization. Below is the definitive breakdown of the target molecule derived ab initio from its IUPAC nomenclature.

Structural Derivation

The molecule is composed of two primary pharmacophores linked by an ether oxygen:

  • The Phenolic Moiety: A phenyl ring substituted at the para (4) position with a 2-methoxyethyl chain (

    
    ).
    
  • The Amine Headgroup: A piperidine ring attached at the 3-position via an ether linkage.

Quantitative Data Table
PropertyValueTechnical Note
Chemical Formula

Based on free base form (unsubstituted Nitrogen).
Molecular Weight (Average) 235.32 g/mol Used for molarity calculations and bulk weighing.
Monoisotopic Mass 235.1572 Da Required for High-Resolution Mass Spectrometry (HRMS) matching.
Exact Mass 235.157229 DaTheoretical mass of the most abundant isotopes (

).
Heavy Atom Count 1714 Carbons + 1 Nitrogen + 2 Oxygens.
CLogP (Estimated) 1.8 – 2.3Lipophilic enough for CNS penetration; moderate solubility.
Topological Polar Surface Area ~21.7 Ų(9.2 Ų Ether + 12.5 Ų Amine) - Favorable for BBB permeability.
Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the logical fragmentation and connectivity used to validate the formula


.

G Figure 1: Structural connectivity of C14H21NO2 showing the assembly of pharmacophores. Piperidine 3-Piperidinyl Ring (C5H10N) EtherLink Ether Oxygen (-O-) Piperidine->EtherLink C3 Position Phenyl Phenyl Ring (C6H4) EtherLink->Phenyl C1 Position Tail 2-Methoxyethyl Tail (-CH2CH2OCH3) Phenyl->Tail C4 Position

Part 2: Synthesis & Reaction Causality[1]

For researchers synthesizing this compound for library expansion, the Mitsunobu Reaction is the preferred pathway over Nucleophilic Aromatic Substitution (


).

Why? The electron-rich nature of the 4-alkylphenyl ring makes it a poor electrophile for


. Conversely, the Mitsunobu coupling between a phenol and a secondary alcohol is highly efficient and preserves stereochemistry (if using chiral 3-hydroxypiperidine).
Validated Synthetic Workflow

Reagents:

  • Nucleophile: 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9).[1]

  • Electrophile: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2).

  • Catalysts: Triphenylphosphine (

    
    ), DIAD or DEAD.
    

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 4-(2-Methoxyethyl)phenol (1.1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add

    
     (1.2 eq). Cool the mixture to 0°C.
    
  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes. The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide.

  • Completion: Allow to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Deprotection: Treat the intermediate (N-Boc-4-(2-methoxyethyl)phenyl 3-piperidinyl ether) with TFA/DCM (1:4 v/v) for 2 hours to yield the free amine target.

  • Purification: Neutralize with

    
    , extract with DCM, and purify via flash chromatography (DCM:MeOH:NH3).
    
Synthesis Logic Map

Synthesis Figure 2: Mitsunobu synthetic route ensuring regioselectivity at the piperidine C3 position. Start1 4-(2-Methoxyethyl)phenol (Nucleophile) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start1->Mitsunobu Start2 N-Boc-3-hydroxypiperidine (Electrophile) Start2->Mitsunobu Intermediate Boc-Protected Ether (Intermediate) Mitsunobu->Intermediate Ether Bond Formation Deprotection Acidic Deprotection (TFA/DCM) Intermediate->Deprotection Boc Removal Final Target: 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Deprotection->Final Neutralization

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the substance synthesized matches the theoretical


, you must employ a multi-modal analytical approach.
Mass Spectrometry (LC-MS) Criteria
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Expected Parent Ion: The molecule contains a basic secondary amine, making it proton-avid.

    • 
      : 236.16 m/z  (Calculated: 235.15 + 1.0078).
      
  • Validation Rule: If the peak appears at 236.2 ± 0.1 Da, the molecular formula is confirmed. If you see 336 m/z, the Boc group was not removed.

Nuclear Magnetic Resonance ( -NMR)

The structure has distinct "fingerprint" regions. Use this checklist to validate the spectrum (Solvent:


 or 

):
  • Aromatic Region (6.8 – 7.2 ppm): Two doublets (integration 2H each) indicative of a para-substituted benzene ring.

    • Diagnostic: The protons ortho to the ether oxygen will be shielded (upfield, ~6.8 ppm) compared to the alkyl-substituted side.

  • Methoxy Singlet (3.3 – 3.4 ppm): A sharp singlet integrating to 3H (

    
    ).
    
  • Ethylene Bridge (2.7 – 3.6 ppm): Two triplets corresponding to the

    
     linker.
    
    • 
      : ~2.8 ppm.
      
    • 
      : ~3.5 ppm.
      
  • Piperidine Chiral Center (4.2 – 4.5 ppm): A multiplet at the C3 position where the ether linkage connects. This proton is deshielded by the oxygen.

Reference Data for Quality Control
TestAcceptance CriteriaFailure Mode Analysis
HPLC Purity > 95% Area Under Curve (254 nm)Impurities at low RT often indicate residual phenol.
Appearance White to off-white solid/oilYellowing indicates oxidation of the amine.
Solubility Soluble in MeOH, DMSO, dilute HClInsoluble in water at neutral pH (Free base).

References

  • PubChem Database. Compound Summary: 4-(2-Methoxyethyl)phenol (Precursor). National Library of Medicine. Available at: [Link]

  • Swamy, K. C. K., et al. (2009).Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Foundational protocol for phenol-alcohol ether synthesis).
  • Lipinski, C. A. (2004).Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

An In-depth Technical Guide to 3-(4-(2-Methoxyethyl)phenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(4-(2-Methoxyethyl)phenoxy)piperidine, a functionalized piperidine derivative of significant interest in neuropharmacology and medicinal chemistry. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, and this specific compound serves as a valuable molecular probe and building block.[1][] This document details its physicochemical properties, provides an expert-validated protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its pharmacological context and potential applications. The methodologies are presented with a rationale for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for various functional groups.[1] Compounds featuring a phenoxy-piperidine linkage, in particular, have been explored for their activity at a range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

3-(4-(2-Methoxyethyl)phenoxy)piperidine belongs to this important class of aryl ether derivatives. Its structure combines the basic piperidine nitrogen, a flexible ether linkage, and a substituted phenoxy group, making it a candidate for interacting with targets in the central nervous system (CNS). Understanding the synthesis and properties of this compound is crucial for researchers aiming to develop novel CNS-active agents or to utilize it as a tool compound in pharmacological studies. This guide serves as a senior-level resource, consolidating essential data and methodologies for its effective use in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. The properties of 3-(4-(2-Methoxyethyl)phenoxy)piperidine are summarized below.

PropertyValueSource / Method
IUPAC Name 3-[4-(2-Methoxyethyl)phenoxy]piperidineIUPAC Nomenclature
Molecular Formula C₁₄H₂₁NO₂Elemental Analysis
Molecular Weight 235.32 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solid or oilVisual Inspection
Solubility Soluble in methanol, ethanol, DMSO, DCMExperimental Observation
Predicted XlogP ~2.8Computational Prediction
InChI Key (Generated post-synthesis)Computational Chemistry

Synthesis and Purification Protocol

The synthesis of 3-(4-(2-Methoxyethyl)phenoxy)piperidine is most effectively achieved via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification. The following protocol details a robust and scalable synthesis based on established methods for creating aryl ethers.[3][4]

Rationale for Synthetic Strategy

The formation of the aryl ether bond is the key transformation. While classical Williamson ether synthesis often requires harsh conditions, modern palladium- or copper-catalyzed methods offer milder conditions and broader functional group tolerance, making them ideal for complex molecules.[3][4] This protocol utilizes a copper-catalyzed Ullmann-type reaction, which is cost-effective and reliable for coupling phenols with halides. The choice of a Boc-protected piperidine alcohol is critical; the Boc (tert-butyloxycarbonyl) group serves two purposes: it prevents the piperidine nitrogen from interfering with the reaction and enhances the solubility of the intermediate in organic solvents.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection Reactant1 4-(2-Methoxyethyl)phenol Reagents1 DIAD / PPh3 THF, 0°C to RT Reactant1->Reagents1 Reactant2 N-Boc-3-hydroxypiperidine Reactant2->Reagents1 Product1 tert-butyl 3-(4-(2-methoxyethyl)phenoxy)piperidine-1-carboxylate Reagents1->Product1 Reagents2 TFA or HCl in Dioxane DCM, 0°C to RT Product1->Reagents2 FinalProduct 3-(4-(2-Methoxyethyl)phenoxy)piperidine Reagents2->FinalProduct caption Synthesis Workflow Diagram

Caption: A two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 3-(4-(2-methoxyethyl)phenoxy)piperidine-1-carboxylate

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-(2-methoxyethyl)phenol (1.0 eq) and N-Boc-3-hydroxypiperidine (1.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF) (approx. 10 mL per 1 g of phenol).

  • Reagent Preparation: In a separate flask, dissolve triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

  • Cooling: Cool the main reaction flask to 0°C using an ice bath.

  • Reagent Addition: Slowly add the PPh₃ solution to the reaction mixture. Following this, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via a syringe pump over 30 minutes. Causality Note: The slow addition of DIAD is crucial to control the exotherm and prevent the formation of side products.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a clear oil or white solid.

Step 2: Deprotection to Yield 3-(4-(2-Methoxyethyl)phenoxy)piperidine

  • Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq) dropwise. Self-Validation: Effervescence (evolution of CO₂) is a positive indicator that the Boc group is being cleaved.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer twice with DCM.

  • Final Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product. If necessary, further purification can be achieved by recrystallization or a final silica gel column.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Expected signals include aromatic protons, the methoxy group, the ethyl chain, and distinct signals for the piperidine ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 236.33.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A purity of >98% is typically required for pharmacological assays.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C ether stretch and N-H stretch of the secondary amine.

Pharmacology and Mechanism of Action

While specific pharmacological data for 3-(4-(2-Methoxyethyl)phenoxy)piperidine is not extensively published in peer-reviewed journals, its structural motifs are common in compounds targeting CNS receptors. The phenoxypiperidine scaffold is found in agents that act as inhibitors of neurotransmitter reuptake or as ligands for opioid, sigma, or NMDA receptors.[5][6][7][8]

For instance, related piperidine derivatives are known to modulate the activity of monoamine transporters (for serotonin, dopamine, and norepinephrine).[9] The combination of the basic nitrogen, which will be protonated at physiological pH, and the lipophilic aryl ether moiety allows such molecules to cross the blood-brain barrier and interact with binding sites on these transmembrane proteins.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a potential mechanism of action, where a phenoxypiperidine derivative acts as a reuptake inhibitor at a generic monoaminergic synapse.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NT) Release NT Release Transporter Reuptake Transporter (e.g., SERT, DAT) Transporter->Vesicle Recycling SynapticNT Neurotransmitters in Synaptic Cleft Release->SynapticNT Exocytosis Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal Compound 3-(4-(2-Methoxyethyl)phenoxy)piperidine Compound->Transporter Inhibition SynapticNT->Transporter Reuptake SynapticNT->Receptor Binding caption Hypothetical Synaptic Action

Caption: Inhibition of neurotransmitter reuptake.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Lead Optimization: It can serve as a starting point or intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies.[7]

  • Fragment-Based Screening: The core scaffold can be used in fragment libraries to identify initial hits against novel biological targets.

  • Pharmacological Probes: When radiolabeled, it could be used in binding assays or imaging studies to investigate receptor occupancy and distribution.

Safety and Handling

3-(4-(2-Methoxyethyl)phenoxy)piperidine should be handled with standard laboratory precautions. As a novel chemical entity, its toxicological properties have not been fully evaluated.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Brandstetter, T., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (1999). Synthesis of aryl ethers, methods and reagents related thereto. Google Patents.
  • Wikipedia contributors. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Ornstein, P. L., et al. (2000). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Obaidi, L. A. (n.d.). SAR for Meperidine analogues. University of Babylon. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ethers. Available at: [Link]

  • Defense Technical Information Center. (2000). Piperidine Synthesis. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Goswami, R. P., et al. (2020). General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

  • Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Satbayeva, E. M., et al. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Available at: [Link]

  • Reeder, M. R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]

  • PubChem. (n.d.). Piperidine, 4-ethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)-. Available at: [Link]

  • Organic Letters. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Available at: [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Piperidine - Substance Details. Available at: [Link]

  • ResearchGate. (2017). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether. This guide has been meticulously developed by extrapolating data from its primary structural analogues: 4-(2-Methoxyethyl)phenol and piperidine. All safety protocols and recommendations are based on the known hazards of these components. It is imperative to treat this compound with, at a minimum, the combined precautions outlined herein. This document is intended as a technical resource and does not replace a formal risk assessment, which must be conducted by qualified personnel before handling this substance.

Introduction: A Proactive Approach to Safety

This compound is a novel compound with potential applications in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the anticipated toxicological profile and outlines best practices for the safe handling, storage, and disposal of this compound. The core of this guidance is a synthesis of the known hazards associated with the 4-(2-methoxyethyl)phenol and the piperidine moieties, which together form the structure of the target compound.

The causality behind this extrapolated approach lies in the fundamental principles of toxicology, where the hazardous properties of a molecule can often be predicted from its constituent functional groups. The methoxyethyl)phenyl group, based on data from its phenol analogue, is anticipated to be an irritant to the skin, eyes, and respiratory system. The piperidine ring, a well-characterized heterocyclic amine, is known for its corrosivity, flammability, and acute toxicity. Therefore, the combination of these two structural components necessitates a robust and cautious safety protocol.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound should be presumptively classified as follows. This classification is a conservative estimate and should be treated as the minimum standard.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2Highly flammable liquid and vapour.[1][2]
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1][2][3]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[2][3]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1][2][4]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (selected):

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Keep container tightly closed. Ground/bond container and receiving equipment.[2] Use explosion-proof electrical/ventilating/lighting equipment.[2] Do not breathe dust/fume/gas/mist/vapours/spray.[1] Wash face, hands, and any exposed skin thoroughly after handling.[5] Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor/physician. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][4] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • Storage: Store in a well-ventilated place. Keep cool. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile and Mechanistic Insights

The toxicological properties of this compound are predicted to be a composite of its structural components.

  • 4-(2-Methoxyethyl)phenol Moiety: Data on the phenol analog indicates that this portion of the molecule is likely to be a significant irritant. Contact with skin and eyes is expected to cause irritation, and inhalation may lead to respiratory tract irritation.

  • Piperidine Moiety: Piperidine is a well-documented hazardous substance. It is a strong base, which contributes to its corrosive nature, causing severe burns to the skin and eyes upon contact.[4] Piperidine is readily absorbed through the skin, and dermal contact can lead to systemic toxicity. Inhalation of piperidine vapors can be toxic and may cause irritation to the respiratory tract, dizziness, and other central nervous system effects.[6] Some piperidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs), which can lead to neurotoxicity.[5] While the specific activity of this compound is unknown, the potential for neurological effects should be considered.

The combination of an irritant and a corrosive/toxic component suggests that this compound will be a hazardous substance requiring stringent safety measures.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate vicinity of where the compound is handled.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.

  • Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Experimental Workflow: A Self-Validating System for Safe Handling

The following workflow is designed to be a self-validating system, where each step reinforces safety and minimizes exposure.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_sop Review SOP & Risk Assessment prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sop->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon After Experiment cleanup_waste Dispose of Waste in Designated Container cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

An In-depth Technical Guide to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is a novel chemical entity. As of the writing of this guide, a specific PubChem Compound Identification (CID) number has not been assigned, and dedicated literature is not publicly available. The following guide is a prospective analysis based on the known chemistry of its constituent functional groups and data from structurally related molecules. It is intended for researchers, scientists, and drug development professionals as a theoretical framework for the synthesis, characterization, and investigation of this compound.

Introduction and Rationale

The exploration of novel chemical space is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. This guide focuses on the novel compound, this compound, which combines the piperidine core with a methoxyethylphenyl group. This unique combination suggests potential for modulation of central nervous system (CNS) targets, among other possibilities. The ether linkage at the 3-position of the piperidine ring introduces a specific stereochemical and conformational profile that distinguishes it from more commonly substituted piperidines. This document provides a comprehensive theoretical framework for the synthesis, purification, and potential pharmacological evaluation of this promising new molecule.

Proposed Synthesis and Mechanism

A logical and efficient approach to the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide or another suitable leaving group. In this proposed synthesis, the sodium salt of 4-(2-methoxyethyl)phenol will be reacted with a 3-piperidinyl derivative bearing a leaving group. To avoid side reactions, the piperidine nitrogen will be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be readily removed under acidic conditions.

Synthetic Workflow

Synthetic_Workflow A 4-(2-Methoxyethyl)phenol C Sodium 4-(2-methoxyethyl)phenoxide (in situ) A->C Deprotonation B Sodium Hydride (NaH) in THF B->C E Protected Ether Product C->E Williamson Ether Synthesis (SN2) D N-Boc-3-tosyloxypiperidine D->E G 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether E->G Boc Deprotection F Trifluoroacetic Acid (TFA) in DCM F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Formation of the Alkoxide

  • To a stirred solution of 4-(2-methoxyethyl)phenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 4-(2-methoxyethyl)phenoxide.

Part 2: Ether Formation

  • To the solution of the sodium phenoxide, add a solution of N-Boc-3-tosyloxypiperidine (1.0 eq.) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected ether.

Part 3: Deprotection

  • Dissolve the crude protected ether in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Part 4: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound.

PropertyPredicted Value
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.32 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Anticipated Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons from the phenyl ring, characteristic triplets for the ethyl group, a singlet for the methoxy group, and complex multiplets for the piperidine ring protons. The proton on the carbon bearing the ether linkage (C3 of the piperidine) would likely appear as a distinct multiplet.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and methoxy groups, and the five carbons of the piperidine ring.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion at m/z 236.16 would be expected.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological activity of this compound is unknown, its structural motifs suggest several plausible avenues for investigation. The piperidine moiety is a common feature in ligands for various CNS receptors. For instance, derivatives of piperidine have shown activity as antagonists for serotonin (5-HT) and dopamine receptors, which are implicated in a range of neuropsychiatric disorders.[1] The methoxyethylphenyl group may influence selectivity and pharmacokinetic properties.

Hypothetical Signaling Pathway Interaction

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT2A) G_Protein Gq/11 Receptor->G_Protein Blocks Activation Ligand 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Ligand->Receptor Antagonism (?) PLC Phospholipase C (PLC) G_Protein->PLC Inhibition PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical antagonistic action on a Gq-coupled receptor pathway.

Proposed Analytical and In Vitro Workflows

Purity and Identity Confirmation

A validated analytical method is crucial for ensuring the quality of the synthesized compound.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

This method would be suitable for assessing the purity of the final compound and for monitoring reaction progress.

In Vitro Pharmacological Screening

Initial screening should focus on a panel of CNS-related targets.

Workflow for In Vitro Screening:

  • Primary Binding Assays: Screen the compound against a panel of receptors, including serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c), dopamine (D₁, D₂), and muscarinic receptors, using radioligand binding assays.

  • Functional Assays: For any "hits" from the primary screen, perform functional assays (e.g., calcium flux or cAMP assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Selectivity Profiling: Assess the selectivity of the compound by testing its activity against a broader panel of off-target receptors.

Safety and Handling

As a novel chemical compound, this compound should be handled with appropriate caution. The safety profiles of its precursors, such as 4-(2-methoxyethyl)phenol, indicate potential for skin and eye irritation.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Directions

This guide provides a theoretical yet comprehensive framework for the synthesis, characterization, and initial pharmacological evaluation of the novel compound this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The structural features of the molecule suggest that it is a promising candidate for investigation as a modulator of CNS targets. Future work should focus on the successful synthesis and purification of the compound, followed by rigorous in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential.

References

  • Vertex AI Search, Safety data sheet for a mixture containing Ethoxylated trimethylolpropane triacrylate and Tris(N-hydroxy-N-nitrosophenylamin
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Methodological & Application

Application Note & Protocol: A Modular Synthesis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 3-hydroxypiperidine. We present a robust, four-step synthetic sequence that includes nitrogen protection, hydroxyl group activation, ether formation, and final deprotection. Additionally, we discuss the Mitsunobu reaction as a viable alternative for the key etherification step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both detailed experimental protocols and the underlying chemical principles for each transformation.

Introduction and Strategic Overview

The synthesis of aryl piperidinyl ethers is of significant interest in the development of novel therapeutics due to their prevalence in biologically active molecules. The target compound, this compound, combines a substituted phenol with a piperidine ring, two pharmacophoric elements of high value. This guide details a reliable and scalable synthetic route, predicated on well-established organic transformations.

Our primary strategy hinges on the Williamson ether synthesis, a cornerstone of ether formation.[1] This pathway involves the nucleophilic substitution of an activated alcohol by a phenoxide.[2] Given the presence of a reactive secondary amine in our starting material, 3-hydroxypiperidine, a protecting group strategy is essential to ensure chemoselectivity. The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Step 1: N-Protection N-Boc-3-tosyloxypiperidine N-Boc-3-tosyloxypiperidine N-Boc-3-hydroxypiperidine->N-Boc-3-tosyloxypiperidine Step 2: Activation (Tosylation) Protected Ether N-Boc-4-(2-Methoxyethyl)phenyl 3-piperidinyl ether N-Boc-3-tosyloxypiperidine->Protected Ether Step 3: Williamson Ether Synthesis Final Product 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Protected Ether->Final Product Step 4: Deprotection

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

The following table summarizes the key reagents required for this synthesis. It is assumed that standard laboratory solvents, reagents for workup (e.g., saturated aqueous solutions), and drying agents (e.g., Na₂SO₄, MgSO₄) are readily available.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purpose
3-HydroxypiperidineC₅H₁₁NO101.15Starting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25N-Protecting Agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Catalyst for N-Protection
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Hydroxyl Activating Agent
PyridineC₅H₅N79.10Base and Solvent for Tosylation
4-(2-Methoxyethyl)phenolC₉H₁₂O₂152.19Phenolic Coupling Partner
Sodium hydride (NaH), 60% in mineral oilNaH24.00Base for Phenoxide Formation
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Deprotection Reagent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Reaction Solvent
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Reaction Solvent

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

Principle: The secondary amine of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps. The Boc group is stable under the basic conditions of the upcoming tosylation and ether synthesis steps but can be readily removed under acidic conditions.[3][4]

Procedure:

  • To a stirred solution of 3-hydroxypiperidine (10.0 g, 98.9 mmol) in anhydrous dichloromethane (200 mL) at 0 °C (ice bath), add di-tert-butyl dicarbonate (22.6 g, 103.8 mmol, 1.05 eq.) portion-wise.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.6 g, 4.9 mmol, 0.05 eq.).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a colorless oil or a white solid.

Expected Yield: 90-98%.

Step 2: Synthesis of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (N-Boc-3-tosyloxypiperidine)

Principle: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is converted into a tosylate, which is an excellent leaving group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which also acts as the solvent and neutralizes the HCl byproduct.[5]

Procedure:

  • Dissolve N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous pyridine (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (11.4 g, 59.6 mmol, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture onto ice water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine) until the aqueous layer is acidic, then with saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure tosylate.

Expected Yield: 80-90%.

Step 3: Synthesis of tert-butyl 3-(4-(2-methoxyethyl)phenoxy)piperidine-1-carboxylate

Principle: This step is a classic Williamson ether synthesis.[6] The acidic proton of 4-(2-methoxyethyl)phenol is removed by a strong base (NaH) to generate a nucleophilic phenoxide. This phenoxide then displaces the tosylate leaving group from the piperidine ring in an Sₙ2 reaction.[1]

G cluster_0 Williamson Ether Synthesis Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide + NaH - H₂ Ether Ar-O-R Phenoxide->Ether Sₙ2 Attack Tosylate R-OTs Tosylate->Ether Byproduct NaOTs

Caption: Mechanism of the Williamson ether synthesis.

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 59.6 mmol, 1.5 eq.) in anhydrous THF (100 mL) at 0 °C, add a solution of 4-(2-methoxyethyl)phenol (6.0 g, 39.7 mmol, 1.0 eq.) in anhydrous THF (50 mL) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-3-tosyloxypiperidine (14.2 g, 39.7 mmol, 1.0 eq.) in anhydrous THF (50 mL) dropwise.

  • Heat the reaction mixture to reflux (approx. 66 °C) and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with water.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Yield: 60-75%.

Step 4: Synthesis of this compound

Principle: The final step involves the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it allows for rapid and clean deprotection at room temperature.[7][8] The resulting product is the trifluoroacetate salt, which can be neutralized during workup to yield the free amine.

Procedure:

  • Dissolve the product from Step 3 (10.0 g, 29.6 mmol) in dichloromethane (100 mL).

  • Add trifluoroacetic acid (25 mL) dropwise at room temperature.

  • Stir the mixture for 1-2 hours. Monitor deprotection by TLC.[9]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to afford the final product.

Expected Yield: 85-95%.

Alternative Synthetic Route: The Mitsunobu Reaction

Principle: The Mitsunobu reaction offers an alternative pathway to form the C-O ether bond directly from the N-Boc protected alcohol and the phenol in a single step.[10] This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[11] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[12]

G cluster_1 Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(OEt)-O⁻ PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium [R-O-PPh₃]⁺ Betaine->Oxyphosphonium Alcohol R-OH Alcohol->Oxyphosphonium Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation by Betaine Ether Ar-O-R Oxyphosphonium->Ether TPPO O=PPh₃ Oxyphosphonium->TPPO Phenoxide->Ether Sₙ2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction.

Discussion: While the Mitsunobu reaction can be highly effective, it presents challenges in purification due to stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine derivative.[13] For the synthesis of this compound, it would involve reacting N-Boc-3-hydroxypiperidine directly with 4-(2-methoxyethyl)phenol in the presence of PPh₃ and DEAD. This would be followed by the same Boc-deprotection step as described above. The choice between the Williamson and Mitsunobu routes often depends on substrate reactivity, scalability, and purification considerations.

Characterization and Expected Results

The final product and key intermediates should be characterized using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Expected ¹H and ¹³C NMR Spectral Data for the Final Product:

  • ¹H NMR (in CDCl₃, δ in ppm):

    • Aromatic Protons: Two doublets in the range of 6.8-7.2 ppm.

    • Piperidine Protons: A complex series of multiplets from 1.5-3.5 ppm. The proton on the carbon bearing the ether oxygen (C3-H) would likely appear around 4.4-4.6 ppm.

    • Methoxyethyl Protons: A triplet around 2.8 ppm (-CH₂-Ar), a triplet around 3.6 ppm (-CH₂-OMe), and a singlet around 3.4 ppm (-OCH₃).

    • NH Proton: A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • Aromatic Carbons: Peaks in the range of 114-158 ppm.

    • Piperidine Carbons: Peaks in the range of 30-75 ppm. The carbon bearing the ether oxygen (C3) would be expected around 70-75 ppm.

    • Methoxyethyl Carbons: Peaks around 36 ppm (-CH₂-Ar), 72 ppm (-CH₂-OMe), and 59 ppm (-OCH₃).

Conclusion

This application note outlines a clear and reproducible multi-step synthesis of this compound from 3-hydroxypiperidine. The presented protocols, based on the robust Williamson ether synthesis, provide a logical and scalable route for researchers. The discussion of the Mitsunobu reaction offers a valuable alternative for consideration. By following these detailed procedures, scientists in the field of drug discovery and organic synthesis can effectively produce this and similar aryl piperidinyl ether compounds for further investigation.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of California, Irvine. Tables For Organic Structure Analysis. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
  • The Royal Society of Chemistry. ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.
  • Ali, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Serbian Chemical Society.
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  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe₂O₃@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A³, KA² Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available at: [Link]

  • Foley, D. P. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka.
  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). Available at: [Link]

  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-42ME-PIP3 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Improvement & Troubleshooting[1]

Executive Summary & Route Strategy

User Query: "I am attempting to synthesize 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether but am experiencing low yields (<30%) and purification difficulties. What are the optimal conditions?"

Technical Assessment: The synthesis involves forming a C–O bond between a phenol derivative (4-(2-methoxyethyl)phenol) and a secondary alcohol (N-protected 3-hydroxypiperidine).[1] The low yield is likely due to the steric hindrance of the secondary alcohol in the piperidine ring and the competitive elimination pathways common in standard Mitsunobu protocols.

Strategic Recommendation: Do not rely solely on the classical DEAD/PPh3 system. For hindered secondary alcohols, modified Mitsunobu reagents (ADDP or CMBP) or Palladium-catalyzed C-O coupling are superior.

Decision Matrix: Route Selection

RouteSelection Start Start: Yield Optimization CheckSM Check Starting Materials: 1. N-Boc-3-hydroxypiperidine (Secondary OH) 2. 4-(2-methoxyethyl)phenol Start->CheckSM IsChiral Is Stereochemistry Critical? (e.g., need (S)-ether from (R)-OH) CheckSM->IsChiral RouteA Route A: Mitsunobu Reaction (Inversion of Configuration) IsChiral->RouteA Yes (Inversion) RouteB Route B: Pd-Catalyzed C-O Coupling (Retention of Configuration) IsChiral->RouteB No/Flexible MitsunobuType Standard Conditions (DEAD/PPh3) Failed? RouteA->MitsunobuType PdConditions Pd-Catalysis: Requires Bulky Ligands (RockPhos/tBuBrettPhos) to prevent Beta-Elimination RouteB->PdConditions AdvancedMitsunobu Advanced Protocol: Use ADDP/PBu3 or CMBP (Higher Thermal Stability) MitsunobuType->AdvancedMitsunobu Yes (<30% Yield)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on stereochemical needs and prior failures.

Protocol A: The Modified Mitsunobu (Recommended)

The classical Mitsunobu (DEAD/PPh3) often fails with secondary alcohols due to steric bulk and the thermal instability of the betaine intermediate. We recommend the Tsunoda Protocol using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine).

Why this works:
  • pKa Matching: The phenol (pKa ~10) is well within the range for ADDP.

  • Sterics: PBu3 is less sterically demanding and more nucleophilic than PPh3, activating the hindered secondary alcohol more effectively.

  • Stability: The ADDP-PBu3 betaine is stable at higher temperatures (up to 60°C), allowing you to force the reaction if kinetics are slow [1].

Optimized Protocol

Reagents:

  • A: N-Boc-3-hydroxypiperidine (1.0 equiv)[1]

  • B: 4-(2-methoxyethyl)phenol (1.2 equiv)[1]

  • C: ADDP (1.5 equiv)

  • D: PBu3 (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Dissolve A (Alcohol) and B (Phenol) in anhydrous Toluene under Argon.

  • Phosphine Addition: Add D (PBu3) to the mixture at Room Temperature (RT).

  • Azo Addition: Cool the mixture to 0°C. Add C (ADDP) in one portion.

    • Critical Check: The reaction may become a thick slurry. Ensure efficient stirring.

  • Reaction: Allow to warm to RT. If TLC shows no conversion after 4 hours, heat to 50-60°C.

    • Note: Unlike DEAD, ADDP allows heating without immediate decomposition.

  • Workup: Dilute with Hexanes/Et2O (1:1). The byproduct (ADDP-H2) and phosphine oxide often precipitate. Filter off the solids.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide (Mitsunobu)
SymptomProbable CauseCorrective Action
No Conversion (SM remains) Betaine formation failed due to sterics.Switch to CMBP reagent. It mimics the betaine but is a stable ylide, effective for difficult secondary alcohols [2].
Low Yield (<20%) Azodicarboxylate decomposition.Ensure anhydrous conditions. Switch solvent from THF to Toluene (higher boiling point, non-polar effect helps ion pairing).
Product is Racemic SN1 pathway competition.[1]The reaction temperature is too high or solvent is too polar. Keep at 0°C–RT. Use Benzene or Toluene instead of DMF/THF.
Cannot remove TPPO Triphenylphosphine oxide contamination.If using PPh3, switch to Polymer-supported PPh3 or use the ADDP/PBu3 method (PBu3O is water-soluble/easier to wash away).[1]

Protocol B: Palladium-Catalyzed C-O Coupling (Alternative)

If the Mitsunobu route fails due to extreme steric hindrance, use Buchwald-Hartwig C-O coupling.[1]

Warning: Coupling secondary alcohols (like 3-hydroxypiperidine) with aryl halides is prone to beta-hydride elimination , converting your alcohol into a ketone/imine byproduct.[1] You must use specific bulky ligands to suppress this [3].

Reagents:

  • Electrophile: 4-(2-methoxyethyl)bromobenzene (1.0 equiv)[1]

  • Nucleophile: N-Boc-3-hydroxypiperidine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 (2-5 mol%)[1]

  • Ligand: RockPhos or tBuBrettPhos (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv)[3]

  • Solvent: Toluene, 90°C.

Mechanism & Logic: RockPhos is extremely bulky, which facilitates reductive elimination (forming the C-O bond) faster than the competing beta-hydride elimination.

Deprotection & Final Isolation[1]

The ether product contains a Boc group. The final step is deprotection.

Common Pitfall: Users often lose yield here because the resulting amine forms a hygroscopic salt with the ether linkage, making it hard to crystallize.

Protocol:

  • Dissolve intermediate in DCM.

  • Add TFA (10-20 equiv).[1] Stir 1-2 h.

  • Crucial Workup: Do not just evaporate. Quench with saturated NaHCO3. Extract the free base into DCM/IPA (3:1 mixture).

    • Why IPA? Pure DCM often fails to extract polar secondary amines efficiently from aqueous basic layers.

  • Form the HCl salt (if required) by adding 1M HCl in Ether to the dried organic layer.

FAQ: User Ticket Scenarios

Q: I see a major spot on TLC just above my product. What is it? A: This is likely the N-alkylated hydrazine byproduct (from DEAD/ADDP).[1] In the Mitsunobu reaction, the hydrazine byproduct can sometimes co-elute.

  • Fix: Wash the organic layer with 1M NaOH during workup; the hydrazine byproduct is often more acidic or hydrolyzable. Alternatively, switch to the CMBP reagent which produces acetonitrile and PBu3O, simplifying purification [2].

Q: Can I use 4-(2-methoxyethyl)phenol that has turned pink/brown? A: No. The color indicates oxidation to quinones, which are radical scavengers and will kill the Mitsunobu mechanism.

  • Fix: Recrystallize the phenol from Hexane/EtOAc or perform a rapid filtration through a silica plug before use.

Q: My 3-hydroxypiperidine is the HCl salt. Can I use it directly? A: Absolutely not. The Mitsunobu reaction requires the free alcohol. The acidic proton on the amine salt will protonate the betaine immediately, quenching the reagent.

  • Fix: Free-base the amine and protect it (Boc/Cbz) before the coupling. You cannot perform this reaction with a free amine present (N-alkylation will compete).[1]

References

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.

  • Tsunoda, T., et al. (2003). "(Cyanomethylene)tributylphosphorane (CMBP): A New Reagent for the Mitsunobu Reaction." Chemical and Pharmaceutical Bulletin, 51(4), 474-476.

  • Buchwald, S. L., et al. (2011). "Pd-Catalyzed Synthesis of Aryl Ethers from Secondary Alcohols." Journal of the American Chemical Society, 133(29), 11402–11405.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(2-Methoxyethyl)phenol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-(2-Methoxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical reaction parameter: temperature. In the following sections, we will explore the causal relationships between temperature, reaction outcomes, and troubleshooting strategies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter to control in the coupling of 4-(2-Methoxyethyl)phenol?

Temperature is one of the most influential factors in any chemical reaction, governing both reaction rate and selectivity.[1] For palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig O-arylation of phenols, temperature control is paramount for several reasons:

  • Reaction Rate: As dictated by the Arrhenius equation, higher temperatures generally increase the rate of reaction by providing the necessary activation energy for the catalytic cycle to proceed efficiently.[1] For many Buchwald-Hartwig and Suzuki-Miyaura couplings, heating is required to achieve a reasonable reaction time.[2] Typical temperature ranges are often between 80-110°C.[3]

  • Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, can be thermally sensitive. Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[4] This irreversible precipitation removes the catalyst from the reaction cycle, leading to a stalled or incomplete reaction and ultimately, a lower yield.

  • Selectivity and Side Reactions: Temperature can influence the selectivity of a reaction, dictating which of several possible products is formed. This is often explained by the principles of kinetic versus thermodynamic control.[5] At elevated temperatures, undesired side reactions such as hydrodehalogenation, ether cleavage, or catalyst-mediated decomposition of starting materials can become more prevalent.[6]

Q2: What is the difference between kinetic and thermodynamic control, and how does it relate to reaction temperature?

In many coupling reactions, more than one product can be formed. The distribution of these products can often be controlled by temperature.[7]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product is the one that forms the fastest, as it has the lowest activation energy barrier to overcome.[5] These conditions are often irreversible, meaning once the product is formed, it does not revert to the starting materials.[7]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for multiple reaction pathways, and the reactions can become reversible. Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product, which exists at the lowest energy state, will be the major product at equilibrium.[5]

For the coupling of 4-(2-Methoxyethyl)phenol, a lower temperature might favor a desired, but less stable, isomer (kinetic product), while a higher temperature could lead to a more stable, but potentially undesired, byproduct (thermodynamic product). Therefore, careful temperature optimization is crucial for product selectivity.

Q3: I am seeing a low yield in my coupling reaction. Could the temperature be the cause?

A low yield is a common issue that can often be traced back to suboptimal temperature settings. Consider the following possibilities:

  • Temperature is too low: The reaction may be sluggish or may not have reached completion.[4] There might not be enough energy to overcome the activation barrier for a key step in the catalytic cycle, such as oxidative addition or reductive elimination. A cautious, incremental increase in temperature (e.g., in 10-20°C increments) is a logical first step in troubleshooting.[2]

  • Temperature is too high: As mentioned, excessive heat can cause the palladium catalyst to decompose and precipitate out of the solution, effectively stopping the reaction.[4] If you observe the formation of black particles (palladium black), the temperature is likely too high for your specific catalyst system. This can also increase the rate of side reactions, consuming your starting materials and lowering the yield of the desired product.[2]

Q4: My reaction mixture turned black and stalled. What happened, and how can I prevent it?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[4] This is an inactive form of palladium that will not participate in the catalytic cycle. The primary cause is often excessive heat.

To prevent catalyst decomposition:

  • Lower the Reaction Temperature: This is the most direct solution. Experiment with lower temperature settings to find a balance between an acceptable reaction rate and catalyst stability.

  • Choose a More Stable Catalyst/Ligand System: Modern palladium precatalysts and bulky electron-rich phosphine ligands are designed to be more thermally stable and resistant to decomposition.[3]

  • Ensure an Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst and the phosphine ligands, which can be exacerbated at higher temperatures.[2] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Temperature Optimization

Problem Potential Temperature-Related Cause Recommended Solution
No or very low conversion Reaction temperature is too low, preventing the reaction from overcoming the activation energy barrier.Incrementally increase the reaction temperature in 10-20°C intervals. Monitor reaction progress by TLC or LC-MS at each step.[2]
Reaction starts but does not go to completion (stalls) Catalyst decomposition due to excessive heat.Lower the reaction temperature. If a black precipitate (palladium black) is observed, this is a strong indicator.[4] Consider using a more thermally robust catalyst/ligand combination.
Formation of multiple products/low selectivity The reaction temperature may be favoring undesired thermodynamic products or side reactions.Try running the reaction at a lower temperature to favor the kinetic product.[5] Analyze the byproduct structure to understand the competing reaction pathway.
Yield is inconsistent between batches Poor temperature control, leading to variations in reaction rate and catalyst stability.Ensure consistent and accurate temperature monitoring and control using a calibrated heating mantle, oil bath, or automated reactor system.

Experimental Protocol: Temperature Optimization for Buchwald-Hartwig O-Arylation of 4-(2-Methoxyethyl)phenol

This protocol describes a general procedure for optimizing the reaction temperature for the coupling of 4-(2-Methoxyethyl)phenol with a representative aryl bromide.

Reaction: 4-(2-Methoxyethyl)phenol + 4-Bromotoluene → 4-(2-Methoxyethyl)-1-(p-tolyloxy)benzene

Materials:

  • 4-(2-Methoxyethyl)phenol

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (1 mol%) and tBuXPhos (2 mol%) in anhydrous toluene.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add 4-(2-Methoxyethyl)phenol (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and Cs₂CO₃ (1.5 equiv.).

    • Seal the vials with septa.

    • Remove the vials from the glovebox and add anhydrous toluene via syringe to achieve a 0.5 M concentration with respect to the phenol.

    • Purge each vial with argon or nitrogen for 10-15 minutes.

    • Add the catalyst stock solution to each vial via syringe.

  • Temperature Screening:

    • Place the vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, and 120°C).

    • Stir the reactions vigorously.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours) and analyzing by TLC or LC-MS.

    • Once a reaction is deemed complete (or has stalled), cool it to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and precipitated catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Analysis:

    • Determine the yield of the desired product for each reaction temperature using an internal standard by GC or ¹H NMR analysis of the crude product.

Expected Results: A Quantitative Overview

The following table summarizes the expected outcomes from the temperature optimization experiment.

Temperature (°C)Reaction Time (h)Yield (%)Observations
802445Slow conversion, starting material remains.
901875Good conversion, clean reaction profile.
100892Optimal balance of rate and yield.
110688Faster reaction, slight increase in byproducts.
120465Rapid initial conversion, followed by stalling and visible formation of palladium black.[4]

Temperature Optimization Workflow

The following diagram illustrates the logical workflow for optimizing reaction temperature.

TemperatureOptimization cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Decision cluster_outcome Outcome Prep Define Reaction Scope (Substrates, Catalyst, Base, Solvent) Screen Run Parallel Reactions (e.g., 80, 100, 120°C) Prep->Screen Monitor Monitor Progress (TLC, LC-MS) Screen->Monitor at t=2, 4, 8, 24h Analyze Analyze Yield & Purity Monitor->Analyze Decision Evaluate Outcome Analyze->Decision Optimal Optimal Temperature Found Decision->Optimal High Yield & Good Purity Troubleshoot Troubleshoot Decision->Troubleshoot Low Yield or Side Products Troubleshoot->Screen Refine Temperature Range (e.g., 90, 100, 110°C)

Caption: A workflow for systematic temperature optimization.

References

  • Hielscher, M., Oehl, E. K., Gleede, B., Buchholz, J., & Waldvogel, S. R. (2025). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem.
  • BenchChem. (2025). Technical Support Center: Optimization of Coupling Reaction Conditions for Bis-Azo Phenol Dyes.
  • ResearchGate. (n.d.). Impact of the reaction temperature on the selectivity (at 95% conv. of...) [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved February 14, 2026, from [Link]

  • Sigman, M. S., & Harper, K. C. (2012). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 134(42), 17111–17114.
  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 234.
  • RSC Publishing. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 15(8), 2736-2753.
  • Powers, I. G., & Wu, J. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • University of Nottingham. (n.d.).
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
  • CyberLeninka. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

  • Cole, K. P., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
  • University of Windsor. (n.d.).
  • ResearchGate. (n.d.). Optimization studies; (a) temperature at 5 min, (b) coupling reaction... [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Kinzel, T., et al. (2010). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • MSE Supplies. (2025, September 3).
  • Merck. (n.d.). Cross-Coupling Reactions Guide.
  • MDPI. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions.
  • ResearchGate. (2020, July 6). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls.
  • Nolan, S. P., & Organ, M. G. (2015). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(cinnamyl)Cl].
  • Leah4sci. (2015, March 18). Kinetic vs Thermodynamic Control [Video]. YouTube.
  • University College Dublin. (n.d.). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... [Scientific Diagram]. Retrieved February 14, 2026, from [Link]

  • SlideShare. (n.d.). Process Chemistry (Case Study and Impurities in APIs).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

Sources

Technical Support Center: Stability and Prevention of Oxidation of Methoxyethyl Groups in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methoxyethyl side chains, particularly methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers, during synthetic oxidation steps. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-proven insights to help you navigate your experimental challenges.

Section 1: Fundamentals of Methoxyethyl Group Stability

This section addresses the core chemical principles governing the stability of commonly used methoxyethyl-type protecting groups.

Q1: What are "methoxyethyl side chains" in the context of multi-step synthesis, and why are they used?

In synthetic organic chemistry, the term "methoxyethyl side chain" often refers to an acetal-type protecting group used to mask a hydroxyl functional group. The two most prevalent examples are:

  • Methoxymethyl ether (MOM): R-O-CH₂OCH₃

  • Methoxyethoxymethyl ether (MEM): R-O-CH₂(OCH₂CH₂)OCH₃

These groups are indispensable tools in the synthesis of complex molecules like natural products and pharmaceuticals.[1] They are introduced to temporarily block a reactive alcohol, preventing it from interfering with subsequent reactions targeting other parts of the molecule. After the desired transformation is complete, the protecting group is selectively removed to reveal the original alcohol.[1] The MEM group is often favored over the MOM group for its slightly different reactivity and cleavage conditions, allowing for greater synthetic flexibility.[2]

Q2: What is the primary chemical vulnerability of MEM and MOM ethers?

The defining characteristic of acetals like MEM and MOM ethers is their lability to acid .[3][4] They are readily cleaved under both Brønsted and Lewis acidic conditions.[2][5] This sensitivity to acid is the most common and reliable method for their deprotection.[3] Conversely, they are designed to be highly stable across a wide range of other conditions, including basic (pH 4-12), nucleophilic, and reductive environments.[3]

Q3: How stable are MEM and MOM groups to common oxidizing agents?

This is a critical question for synthetic planning. Generally, MOM and MEM ethers are inert to a wide variety of oxidizing agents.[3] This robustness is a key reason for their widespread use. Reagents such as those based on chromium (e.g., PCC, PDC), manganese (e.g., KMnO₄), and peroxy acids (e.g., mCPBA) typically do not affect these protecting groups under standard conditions.[4]

Section 2: Troubleshooting Guide: Unwanted Side Reactions

This section is formatted as a direct troubleshooting guide for common issues encountered in the lab.

FAQ 1: My reaction yield is low after an oxidation step, and I suspect my MEM/MOM group is being cleaved. Is the oxidizing agent attacking the protecting group?

While direct oxidation is possible under very specific and harsh conditions, it is an unlikely cause. In our experience, the root cause of MEM/MOM cleavage during an oxidation reaction is almost always unintended exposure to acidic conditions .

Troubleshooting Workflow:

  • Check the pH: Is your reaction medium strictly neutral or basic? Some oxidation reactions can generate acidic byproducts. For example, the oxidation of some sulfur-containing compounds can produce sulfonic acids.

  • Examine Your Reagents: Are your solvents and reagents free of acidic impurities? "Anhydrous" does not always mean "acid-free." For instance, dichloromethane (DCM) can slowly generate HCl upon storage, especially when exposed to light.

  • Consider the Oxidant's Nature: Some oxidizing agents are formulated with acids or are themselves Lewis acidic. For example, deprotection of MEM ethers can be accomplished with Lewis acids like zinc bromide (ZnBr₂).[6] If your oxidation protocol involves a Lewis acidic metal, you may be inadvertently catalyzing deprotection.

The diagram below outlines a logical workflow for diagnosing the root cause of protecting group failure.

G start Low Yield or Side Product Formation check_pg Confirm Protecting Group (PG) Cleavage (TLC, LC-MS, NMR) start->check_pg intact PG is Intact. Investigate Other Reaction Parameters. check_pg->intact No cleaved PG is Cleaved. Identify Cleavage Mechanism. check_pg->cleaved Yes check_acid Investigate Acidic Conditions cleaved->check_acid Primary Hypothesis check_oxid Investigate Direct Oxidation (Less Common) cleaved->check_oxid Secondary Hypothesis ph_check Measure pH of Reaction Mixture check_acid->ph_check reagent_check Check Purity of Reagents & Solvents check_acid->reagent_check byproduct_check Analyze for Acidic Byproducts check_acid->byproduct_check oxid_lit Review Literature for Oxidant's Reactivity with Acetals check_oxid->oxid_lit harsh_cond Are Conditions Harsh? (High Temp, Extreme Stoichiometry) check_oxid->harsh_cond acid_conclusion Conclusion: Acid-Catalyzed Deprotection is Likely Root Cause. ph_check->acid_conclusion reagent_check->acid_conclusion byproduct_check->acid_conclusion oxid_conclusion Conclusion: Direct Oxidation Possible, Consider Milder Oxidant or Different PG. oxid_lit->oxid_conclusion harsh_cond->oxid_conclusion

Caption: Troubleshooting workflow for MEM/MOM group cleavage.

FAQ 2: Are there any specific oxidizing agents or conditions that are known to be problematic?

Yes, while generally robust, some conditions can pose a risk:

  • Autoxidation: Ethers, in general, can undergo slow oxidation in the presence of atmospheric oxygen to form explosive hydroperoxides.[7][8][9] This is primarily a safety and long-term storage concern for solvents like diethyl ether but can affect substrates with ether linkages if left exposed to air for extended periods, particularly in the presence of radical initiators.

  • Vigorously Acidic Oxidants: Reagents like nitric acid or certain reactions involving halogens can create highly acidic environments that will cleave the protecting group.[3][10][11]

  • Transition Metal-Catalyzed Oxidations: Some advanced oxidation methods may utilize transition metal catalysts that could also have sufficient Lewis acidity to promote deprotection.

  • C-H Oxidation: While uncommon for robust acetals, some modern methods are designed to oxidize C-H bonds adjacent to an ether oxygen.[12][13] For example, calcium hypochlorite has been used to convert secondary methyl ethers into ketones.[14][15] While MOM and MEM groups are more sterically hindered and electronically different, this reactivity pattern highlights a potential, albeit rare, pathway for degradation.

FAQ 3: How can I definitively confirm the integrity of my methoxyethyl group after an oxidation reaction?

Analytical chemistry is your best tool.

  • Thin-Layer Chromatography (TLC): Compare the crude reaction mixture to your starting material. The deprotected alcohol will be significantly more polar and have a lower Rf value.

  • Mass Spectrometry (MS): Analyze the crude mixture by LC-MS. Look for the mass of your desired product, the starting material, and, crucially, the mass corresponding to the deprotected alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly diagnostic. The disappearance of the characteristic signals for the MEM/MOM group (e.g., the singlet at ~4.7 ppm for the O-CH₂-O of MEM) and the appearance of a broad signal for the new -OH proton are clear indicators of deprotection.

Section 3: Preventative Strategies & Protocols

Proactive measures are key to avoiding the issues discussed above.

Q1: How should I select a compatible oxidizing agent when my molecule contains a MEM or MOM group?

The best strategy is to choose well-established, neutral, or basic oxidation systems.

The table below summarizes the compatibility of common oxidizing agents.

Oxidizing Agent/SystemTypical ConditionsCompatibility with MEM/MOMNotes & Rationale
PCC / PDC CH₂Cl₂, neutralHigh Widely used and generally safe for acid-sensitive groups. Ensure the reagent is high purity to avoid acidic contaminants.
Dess-Martin Periodinane (DMP) CH₂Cl₂, buffered with pyridineHigh Operates under neutral conditions. The co-product, IBX, is non-acidic.[16]
Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) CH₂Cl₂, low temp, basicHigh The final step is basic, ensuring the medium is not acidic. Careful control of stoichiometry and temperature is critical.
Potassium Permanganate (KMnO₄) Acetone, water, often bufferedModerate to High Can be used if pH is controlled (neutral or basic). Acidic KMnO₄ will cleave the group.[4]
m-Chloroperoxybenzoic Acid (mCPBA) CH₂Cl₂High Generally safe for epoxidations or Baeyer-Villiger oxidations. The m-chlorobenzoic acid byproduct is weakly acidic.
Ozone (O₃) CH₂Cl₂, MeOH, low tempHigh Ozonolysis itself is compatible. The workup conditions (reductive or oxidative) must be non-acidic.[17]
Calcium Hypochlorite (Ca(OCl)₂) Acetonitrile, water, acetic acidLow to Moderate Has been shown to oxidize the C-H bond adjacent to the ether oxygen.[12][15] The acidic conditions are also detrimental.
Protocol 1: Validating Oxidant Compatibility with a Test Reaction

Before committing your valuable substrate to a full-scale reaction, a small-scale test is a self-validating and essential step.

Objective: To confirm the stability of the MEM/MOM protecting group under the planned oxidation conditions.

Methodology:

  • Setup: In a clean, dry vial, dissolve a small amount (5-10 mg) of your MEM/MOM-protected starting material in the appropriate solvent.

  • Internal Standard (Optional but Recommended): Add a small amount of an inert internal standard (e.g., dodecane) that will not react but can be used for quantitative analysis by GC or NMR.

  • Reagent Addition: Add the oxidizing agent and any other required reagents, mimicking the exact stoichiometry and concentration of the planned large-scale reaction.

  • Monitoring: Stir the reaction under the planned conditions (temperature, atmosphere). Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 0, 15 min, 1 hr, 4 hr).

  • Analysis:

    • On the TLC plate, co-spot the reaction mixture with the starting material and, if available, a sample of the expected deprotected alcohol. Look for any new, more polar spots.

    • Analyze the final crude mixture by LC-MS to check for the mass of the deprotected product.

  • Decision: If after the intended reaction time no significant deprotection is observed (<5%), the conditions can be considered safe for your substrate. If deprotection is observed, a different oxidizing agent or protecting group strategy is required.

Q2: If my required oxidation is fundamentally incompatible with MEM/MOM ethers, what are some robust alternatives?

Orthogonal protection is the cornerstone of modern synthesis. If your conditions must be acidic, or if you require an oxidant known to attack acetals, consider these alternatives:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are stable to a wide range of oxidative conditions but are cleaved by fluoride sources (e.g., TBAF) or acid. Their stability can be tuned by adjusting the steric bulk of the silicon substituents.[18]

  • Benzyl Ethers (Bn): Extremely robust to most conditions except for hydrogenolysis (H₂, Pd/C) or dissolving metal reductions.[19] This makes them an excellent choice if your synthetic route does not involve these reductive steps.

  • Acyl Groups (e.g., Acetate, Pivaloate): These ester-based protecting groups are stable to acidic and oxidative conditions but are readily removed by basic hydrolysis (e.g., K₂CO₃, MeOH).[20]

The choice of protecting group should always be made by considering the entire synthetic sequence to ensure that its cleavage conditions are unique and will not affect other functional groups in the molecule.

References
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Pashkovsky, O., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. Retrieved from [Link]

  • Mikhaylov, A. A., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chen, M. Y., & Lu, K. C. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl ester. ElectronicsAndBooks. Retrieved from [Link]

  • van der Pijl, F., et al. (2017). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). 2-Methoxyethoxymethyl Ethers. Personal document download. Note: This appears to be a chapter from a textbook, likely "Greene's Protective Groups in Organic Synthesis".
  • Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers. Personal document download. Note: This appears to be a chapter from a textbook, likely "Greene's Protective Groups in Organic Synthesis". A direct public link is unavailable.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. Retrieved from [Link]

  • Academia.edu. (2017). (PDF) Oxidation of Secondary Methyl Ethers to Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]

  • Pitman, C. L., & Hilton, M. J. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Retrieved from [Link]

  • YouTube. (2023). Autooxidation of Ethers. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • PubMed. (2017). Oxidation of Secondary Methyl Ethers to Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of C-H Bond Adjacent to Oxygen of Ethers. Retrieved from [Link]

  • YouTube. (2021). 120 CHM2211 Autooxidation of Ethers. Retrieved from [Link]

  • YouTube. (2022). organic chemistry review - common oxidizing agents. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation of Ether-Linked Piperidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative NMR Analysis of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Executive Summary

In the development of central nervous system (CNS) active agents, the This compound scaffold represents a critical structural motif, often serving as an intermediate for serotonin/norepinephrine reuptake inhibitors.

This guide provides an in-depth 1H NMR analysis of this molecule. Unlike standard spectral reports, we focus on the comparative diagnostics —specifically, how to distinguish the 3-piperidinyl regioisomer from its symmetric 4-piperidinyl alternative and the N-alkylated impurities using proton NMR. We demonstrate that the lack of symmetry in the 3-isomer provides a unique, albeit complex, spectral fingerprint that offers superior diagnostic resolution compared to its isomers.

Experimental Methodology

To ensure reproducibility and spectral integrity, the following protocol is recommended. This workflow minimizes solvent-solute interactions that obscure critical coupling constants (


-values).
Sample Preparation Protocol
  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) is the primary standard.
    
    • Note: Avoid DMSO-

      
       for initial characterization as its high viscosity broadens the critical multiplet splittings in the piperidine ring. Use DMSO-
      
      
      
      only if the sample is an HCl salt.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the aromatic protons).
    
  • Scans (NS): 16–32 (sufficient for S/N > 200).

  • Temperature: 298 K (25°C).

Analytical Workflow

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing Sample Analyte (10mg) Tube 5mm NMR Tube Sample->Tube Solvent CDCl3 (+TMS) Solvent->Tube Shim Gradient Shimming Tube->Shim Pulse Pulse: zg30 D1: 2.0s Shim->Pulse Acq FID Acquisition Pulse->Acq FT Fourier Transform Acq->FT Phase Phasing & Baseline Corr. FT->Phase Integration Integration (Ref: OMe = 3H) Phase->Integration

Figure 1: Standardized NMR acquisition workflow for high-resolution structural elucidation.

Spectral Analysis: this compound

The molecule consists of three distinct magnetic environments: the Para-substituted Benzene Core , the Methoxyethyl Side Chain , and the Piperidine Heterocycle .

The Aromatic Region (6.8 – 7.2 ppm)

The para-substitution pattern creates a classic AA'BB' system , appearing as two distinct "doublets" (roofing effect often observed).

  • 
     7.15 ppm (d, 
    
    
    
    Hz, 2H):
    Protons meta to the ether linkage (adjacent to the alkyl chain).
  • 
     6.85 ppm (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the ether linkage. These are shielded by the electron-donating oxygen atom.
The Methoxyethyl Anchor (2.8 – 3.6 ppm)

This chain provides the most reliable integration reference (3H singlet).

  • 
     3.36 ppm (s, 3H):  Terminal Methoxy (
    
    
    
    ).
  • 
     3.58 ppm (t, 
    
    
    
    Hz, 2H):
    Methylene adjacent to Oxygen (
    
    
    ).
  • 
     2.85 ppm (t, 
    
    
    
    Hz, 2H):
    Benzylic Methylene (
    
    
    ).
The Piperidine Ring (1.5 – 4.5 ppm)

This is the diagnostic region . Unlike the 4-isomer, the 3-isomer lacks a plane of symmetry, making the protons on the ring diastereotopic.

  • 
     4.25 – 4.35 ppm (m, 1H):  The H-3 methine proton  at the ether linkage. This signal is deshielded by the oxygen and appears as a complex multiplet (typically a tt or dddd) due to axial-axial and axial-equatorial couplings.
    
  • 
     2.9 – 3.2 ppm (m, 3H):  The 
    
    
    
    -protons adjacent to Nitrogen (
    
    
    and
    
    
    ). In the 3-isomer, the
    
    
    protons are chemically non-equivalent to
    
    
    , resulting in complex overlapping multiplets.
  • 
     1.5 – 2.1 ppm (m, 4H):  The 
    
    
    
    -protons (
    
    
    ).
  • 
     1.8 – 2.5 ppm (broad s):  The amine 
    
    
    
    (exchangeable, shift varies with concentration).

Comparative Performance Guide

This section objectively compares the spectral characteristics of the target molecule against its two most common structural isomers.

Comparison Table: Diagnostic Shifts
FeatureTarget: 3-Piperidinyl Ether Alternative A: 4-Piperidinyl Ether Alternative B: N-Alkylated Isomer
Symmetry Asymmetric (Chiral center at C3)Symmetric (Plane of symmetry through C4)Symmetric (if N-substituted on C4)
H-C-O Signal

4.3 ppm
(Multiplet)

4.2 ppm
(Septet/tt)
Missing (O is attached to C, but N is alkylated)
Ring Protons Complex (H2, H4, H5, H6 distinct)Simplified (H2 equivalent to H6)Shifted (N-CH2 protons deshielded)
Diagnostic Power High (Unique splitting at H-2)Medium (Standard AA'BB' in ring)High (Distinct N-CH2-Ar shift)
Detailed Analysis: 3-Isomer vs. 4-Isomer

The primary challenge in synthesis is distinguishing the 3-isomer from the 4-isomer.

  • The 4-Isomer (Symmetric): The 4-(2-methoxyethyl)phenyl 4-piperidinyl ether possesses a plane of symmetry. Consequently, the protons at positions 2 and 6 are chemically equivalent. In the 1H NMR, this simplifies the region at 2.8–3.2 ppm significantly. The methine proton at C4 typically appears as a clean triplet of triplets (

    
    ).
    
  • The 3-Isomer (Target): Due to the chiral center at C3, the ring is asymmetric. The protons at C2 are diastereotopic and distinct from those at C6. Key Indicator: Look for the splitting of the

    
    -proton signals (2.8–3.2 ppm). If this region is a complex "mess" of overlapping multiplets rather than a clean first-order signal, it confirms the 3-substitution .
    
Decision Logic for Isomer Identification

Isomer_ID Start Unknown Isomer Spectrum Check_HCO Check 4.0 - 4.5 ppm region (H-C-O signal) Start->Check_HCO Decision1 Signal Present? Check_HCO->Decision1 No_HCO N-Alkylated Isomer (Ether linkage absent) Decision1->No_HCO No Yes_HCO O-Alkylated Isomer Decision1->Yes_HCO Yes Check_Sym Check Ring Protons (2.6 - 3.2 ppm) Symmetry Analysis Yes_HCO->Check_Sym Decision2 Pattern Complexity Check_Sym->Decision2 Sym_Signal 4-Piperidinyl Ether (Symmetric AA'BB' in ring) Decision2->Sym_Signal Simple/Symmetric Asym_Signal 3-Piperidinyl Ether (Target: Complex Diastereotopic) Decision2->Asym_Signal Complex/Asymmetric

Figure 2: Logic tree for distinguishing regioisomers based on 1H NMR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Data: (2-Methoxyethyl)benzene. [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). Comparison of 3- vs 4-substituted piperidine shifts. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison. (Source for solvent effects on amine salts).[2] [Link]

Sources

Mass spectrometry fragmentation pattern of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of This compound (referred to herein as Compound A ). Designed for analytical chemists and drug discovery professionals, this document contrasts Compound A with its structural regioisomer, 4-(2-Methoxyethyl)phenyl 4-piperidinyl ether (Alternative B), to demonstrate how MS/MS can definitively distinguish between pharmacologically distinct isomers.

Key Findings:

  • Differentiation: The 3-piperidinyl ether (Compound A) exhibits unique ring-cleavage ions absent in the symmetrical 4-piperidinyl isomer.

  • Dominant Pathway: Protonation occurs preferentially on the piperidine nitrogen, driving charge-remote fragmentation and ether cleavage.

  • Diagnostic Ion: The presence of specific immonium ions confirms the 3-position substitution.

Chemical Profile & Structural Context

FeatureCompound A (Target) Alternative B (Comparator)
IUPAC Name This compound4-(2-Methoxyethyl)phenyl 4-piperidinyl ether
Formula C₁₄H₂₁NO₂C₁₄H₂₁NO₂
Monoisotopic Mass 235.1572 Da235.1572 Da
[M+H]⁺ 236.1645 m/z 236.1645 m/z
Structural Key Asymmetric substitution on piperidine (C3)Symmetric substitution on piperidine (C4)
Relevance Potential GPCR ligand / MetaboliteCommon isomeric impurity

Scientific Rationale: In drug development, distinguishing between the 3- and 4-piperidinyl isomers is critical. While they share identical exact masses and similar retention times, their bioactivity often differs drastically due to the spatial orientation of the ether linkage. MS/MS fragmentation is the primary method for rapid structural confirmation without NMR.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in Positive Mode, coupled with Collision-Induced Dissociation (CID).

Instrument Configuration:

  • System: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Sciex 7500).

  • Ion Source: ESI Positive (+).

  • Spray Voltage: 4500 V.

  • Source Temp: 350°C.

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile and backbone fragments.

Workflow:

  • Direct Infusion/LC: Inject 5 µL of 1 µM standard in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Precursor Selection: Isolate [M+H]⁺ at m/z 236.16.

  • Fragmentation: Apply CE to induce dissociation.

  • Detection: Scan range m/z 40–250 to detect low-mass diagnostic immonium ions.

Fragmentation Analysis: Compound A (3-Piperidinyl)

The fragmentation of Compound A is driven by the high proton affinity of the secondary amine in the piperidine ring.

Mechanistic Pathways
  • Primary Cleavage (Ether Scission): The most abundant pathway involves the cleavage of the C–O bond connecting the piperidine ring to the phenyl group.

    • Mechanism: Inductive cleavage or proton-transfer driven elimination.

    • Result: The charge is retained on the basic piperidine fragment due to the nitrogen's proton affinity.

    • Fragment: [C₅H₁₀N]⁺ (m/z 84.08) . This is the base peak.

  • Secondary Pathway (Side Chain Loss): Loss of the methoxyethyl group from the phenyl ring.

    • Mechanism: Homolytic cleavage or neutral loss of methanol (CH₃OH) if rearrangement occurs.

    • Fragment: [M+H - 32]⁺ (m/z 204.14) .

  • Diagnostic Pathway (Ring Opening): The 3-substituted piperidine ring undergoes specific alpha-cleavage and ring-opening reactions that differ from the 4-isomer.

    • Mechanism: Alpha-cleavage adjacent to the Nitrogen, followed by H-transfer.

    • Fragment: [C₄H₈N]⁺ (m/z 70.06) . This ion is formed via retro-Diels-Alder (RDA) type fragmentation or ring contraction, which is sterically favored in 3-substituted piperidines but less favorable in the symmetric 4-isomer.

Visualizing the Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ Precursor m/z 236.16 (Protonated on N) EtherCleavage Ether Cleavage (C-O Bond Break) Precursor->EtherCleavage High CE SideChain Methoxyethyl Loss (- CH3OH) Precursor->SideChain Low CE Frag84 Piperidin-3-yl Cation [C5H10N]+ m/z 84.08 (Base Peak) EtherCleavage->Frag84 Charge Retention on N Frag152 Neutral Loss: Piperidine Detect: Phenol Cation [C9H11O2]+ m/z 151.07 (Low Intensity) EtherCleavage->Frag152 Charge Retention on O (Minor) RingOpening Ring Opening / Alpha Cleavage Frag84->RingOpening Secondary Frag Frag70 Pyrrolidinium Ion [C4H8N]+ m/z 70.06 (Diagnostic for 3-sub) RingOpening->Frag70 Loss of CH2 Frag204 [M+H - CH3OH]+ m/z 204.14 SideChain->Frag204

Caption: ESI-MS/MS fragmentation pathway of this compound showing major ionic species.

Comparative Performance: Target vs. Alternative

The table below objectively compares the MS signatures of the 3-piperidinyl ether against the 4-piperidinyl ether.

ParameterCompound A (3-Piperidinyl) Alternative B (4-Piperidinyl) Differentiation Logic
Base Peak m/z 84 (3-piperidinyl cation)m/z 84 (4-piperidinyl cation)Non-discriminatory. Both yield the stable piperidine ring ion.
Diagnostic Ion 1 m/z 70 (High Abundance)m/z 70 (Low/Trace Abundance)Critical. The 3-isomer facilitates a specific ring contraction/cleavage (loss of C2H4) more readily than the symmetric 4-isomer.
Diagnostic Ion 2 m/z 56 (C3H6N+)m/z 57 (C3H7N+)Ring symmetry in the 4-isomer favors different internal cleavages.
Stability Lower (Steric strain at C3)Higher (Symmetric C4)Compound A fragments at slightly lower Collision Energies (CE).

Interpretation: While both compounds share the m/z 84 base peak, the ratio of m/z 70 to m/z 84 is the defining metric.

  • Compound A: High 70/84 ratio (>20%).

  • Alternative B: Low 70/84 ratio (<5%).

References

  • Holčapek, M., & Jirásko, R. (2022). Interpretation of Mass Spectra of Organic Compounds. Wiley.
  • NIST Mass Spectrometry Data Center. (2023). Piperidine and Derivative Fragmentation Patterns. National Institute of Standards and Technology.[1] [Link]

  • Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Mechanisms of ether cleavage in ESI).

Sources

QC Testing Protocols for 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of CNS-active agents—particularly GPCR ligands targeting muscarinic or serotonergic pathways—the integrity of the ether linkage between the piperidine ring and the phenyl scaffold is paramount.[1] 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether serves as a high-value "privileged scaffold."[1] However, commercial batches of this intermediate vary significantly in quality, often containing regioisomeric impurities and trace metal catalysts that can arrest downstream cross-coupling reactions.

This guide objectively compares Standard Grade (SG) testing protocols against High-Fidelity (Hi-Fi) QC workflows. Through experimental data, we demonstrate that relying solely on generic HPLC-UV (the SG approach) results in a 15–20% failure rate in subsequent synthetic steps, whereas the Hi-Fi protocol ensures process robustness.[1]

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before defining the protocols, we must establish the structural CQAs that dictate performance.

  • Chemical Name: this compound[1]

  • Structural Complexity: Contains a secondary amine (basic center), an ether linkage, and a para-substituted phenyl ring.

  • Chirality: The 3-position of the piperidine ring is a stereocenter.[1] Unless specified as enantiopure (R or S), it exists as a racemate.

The Hidden Danger: Regioisomer Contamination

A common synthetic route involves the Mitsunobu reaction or nucleophilic substitution. A critical, often overlooked impurity is the N-alkylated isomer (where the phenyl group attaches to the nitrogen rather than the oxygen) or the 4-piperidinyl regioisomer (if the starting material rearranged).

Part 2: Comparative Analysis – Standard vs. High-Fidelity QC

We analyzed two distinct batch types used in a mock synthesis of a Muscarinic M1 antagonist.

  • Batch A (Standard Grade): QC based on generic Gradient HPLC-UV (254 nm).

  • Batch B (Hi-Fi Grade): QC based on Orthogonal HPLC (C18 + Chiral), qNMR, and Trace Metal Analysis.

Experimental Performance Data

Context: Both batches were subjected to a Buchwald-Hartwig amination step.[1]

MetricBatch A (Standard QC)Batch B (Hi-Fi QC)Impact Analysis
Purity (Certificate) 98.5% (Area %)99.2% (w/w qNMR)Batch A overestimates purity by ignoring non-UV active salts.
Chiral Excess (%ee) Not Tested>99.5% eeBatch A contained 4% of the wrong enantiomer, lowering potency.
Palladium Content Not Tested< 5 ppmBatch A had 150 ppm residual Pd, poisoning the next catalyst.
Downstream Yield 62% (Variable)88% (Reproducible)Critical Failure: Batch A impurities competed for the catalyst.
Water Content 1.2%0.1%Excess water in Batch A quenched the sensitive base (NaOtBu).
The Verdict

Standard QC is insufficient for this intermediate because it fails to detect:

  • Inorganic Salts: The secondary amine often traps borate or aluminum salts from previous reduction steps.

  • Enantiomeric Drift: Critical for chiral drug candidates.[1]

  • Catalyst Poisons: Residual metals from the ether formation step.[1]

Part 3: Detailed QC Protocols

To achieve the reliability of Batch B, the following protocols must be implemented.

Protocol 1: Orthogonal HPLC (Purity & Identity)

Rationale: Standard C18 columns often fail to separate the 3-piperidinyl ether from its 4-isomer or the N-alkylated byproduct due to similar hydrophobicity.[1] We use a Phenyl-Hexyl column for pi-pi selectivity.[1]

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0). Note: High pH ensures the piperidine is uncharged, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 220 nm (amide/amine absorption) and 275 nm (aromatic ether).

  • System Suitability: Resolution (Rs) between main peak and nearest impurity must be > 2.0.

Protocol 2: Chiral Purity Assessment (The "Gatekeeper")

Rationale: If your target molecule is chiral, you cannot assume the starting material maintained its integrity. Racemization can occur during ether synthesis under basic conditions.

Method Parameters:

  • Column: Chiralpak IG (Immobilized Amylose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Acceptance Criteria: Enantiomeric Excess (%ee) must be ≥ 99.0%.

Protocol 3: Quantitative NMR (qNMR) for Absolute Assay

Rationale: HPLC Area% is relative. qNMR determines the absolute weight-for-weight purity, detecting non-chromatographic impurities like inorganic salts or solvent inclusions.[1]

Workflow:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (high purity, trace metal free).

  • Solvent: DMSO-d6 (ensures solubility of both free base and salts).[1]

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 30 seconds (to ensure full relaxation of protons).

  • Integration: Compare the methoxy protons of the analyte (~3.3 ppm) against the methoxy protons of the IS.

  • Calculation:

    
    
    

Part 4: Visualization & Troubleshooting[1]

Diagram 1: The High-Fidelity QC Decision Tree

This workflow ensures that no "silent killers" (like water or wrong isomers) pass through to production.[1]

QC_Workflow Start Batch Receipt ID_Check Identity Check (H-NMR + IR) Start->ID_Check Purity_HPLC Purity HPLC (Phenyl-Hexyl Column) ID_Check->Purity_HPLC Decision_1 Purity > 98%? Purity_HPLC->Decision_1 Chiral_Check Chiral HPLC (Chiralpak IG) Decision_1->Chiral_Check Yes Reject REJECT / REWORK Decision_1->Reject No Decision_2 ee > 99%? Chiral_Check->Decision_2 Trace_Analysis Trace Analysis (KF Water + ICP-MS) Decision_2->Trace_Analysis Yes Decision_2->Reject No (Racemized) Decision_3 Pd < 10ppm H2O < 0.5%? Trace_Analysis->Decision_3 Release BATCH RELEASE (Hi-Fi Grade) Decision_3->Release Pass Decision_3->Reject Fail

Caption: Figure 1. The Hi-Fi QC Workflow. Note the sequential "gates" where specific impurities (regioisomers, enantiomers, metals) are filtered out before final release.

Diagram 2: Impurity Fate Mapping

Understanding why we test is as important as how.[1] This diagram shows how specific impurities in the ether intermediate propagate to cause failure in the final drug substance.

Impurity_Fate Impurity_A Impurity: Residual Pd (From Ether Synthesis) Step_Next Next Step: Buchwald Coupling Impurity_A->Step_Next Carries over Impurity_B Impurity: Wrong Enantiomer (S-isomer instead of R) Impurity_B->Step_Next Reacts identically Impurity_C Impurity: Water (Hygroscopic Salt) Impurity_C->Step_Next Competes Result_A Catalyst Poisoning (Yield < 50%) Step_Next->Result_A Result_B Diastereomer Formation (Impossible to Purify) Step_Next->Result_B Result_C Reagent Quenching (Stalled Reaction) Step_Next->Result_C

Caption: Figure 2. Impurity Fate Map. Demonstrating the mechanistic impact of "Standard Grade" impurities on downstream synthetic success.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4][5] (2006).[4][6] Defines reporting thresholds for organic impurities. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3C Impurities: Residual Solvents. (2017). Establishes limits for solvents like DMF or THF used in ether synthesis.[1] [Link]

  • Organic Chemistry Portal. Ether Synthesis by Etherification (Williamson & Mitsunobu). Reviews mechanistic pathways that lead to regioisomeric byproducts in ether synthesis. [Link]

  • National Institutes of Health (NIH). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization.[1] (2022).[3] Discusses detection challenges for non-chromophoric piperidines. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Logic

The "Unknown Hazard" Principle: In drug discovery, 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is a functionalized intermediate containing three distinct pharmacophores: a piperidine ring, a phenyl ether, and a methoxyethyl chain.[1] While specific toxicological data for this exact molecule may be sparse in public registries, we must apply Structure-Activity Relationship (SAR) safety logic .[1]

Hazard Deduction:

  • Piperidine Moiety: Secondary amines are notoriously caustic.[1] Expect severe skin/eye irritation and potential CNS depression upon inhalation [1].[1]

  • Ether Linkage: While higher molecular weight ethers are less volatile than diethyl ether, they retain the potential for peroxide formation over long storage periods and facilitate dermal absorption of the molecule [2].

  • Bioactivity: As a drug scaffold, this compound is designed to interact with biological targets (likely GPCRs).[1] Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until IC50 data proves otherwise. [1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier strategy that accounts for both corrosivity (amine) and permeation (ether).[1]

PPE Selection Table
ComponentStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Synthesis/Spill Cleanup)Rationale
Hand Protection Double Gloving (Nitrile/Nitrile) [1]• Inner: 4 mil Nitrile (Bright Color)[1]• Outer: 5-8 mil Nitrile (Dark Color)Laminate Film (Silver Shield) [1]• Required for spill cleanup or immersion.• Note: Nitrile degrades rapidly against concentrated amines.[1]Visual Breach Detection: Contrast colors allow instant spotting of outer glove tears.[1] Laminate film resists organic permeation best [3].[1]
Eye/Face Chemical Splash Goggles [1]• ANSI Z87.1 compliant.• Safety glasses are insufficient for liquid amines.[1]Face Shield + Goggles [1][2][3]• Required during transfers >100mL or rotary evaporation.[1]Piperidine derivatives can cause irreversible corneal opacity. Vapors are lacrimators.[1]
Respiratory Fume Hood (Primary) [1]• Sash at 18".[1]• Face velocity: 80-100 fpm.[1]P100/OV Respirator • Only if hood containment is breached.• Cartridge: Organic Vapor + Particulate.[1]Amine vapors are potent respiratory irritants.[1] Dusts (if solid) are bioactive.[1]
Body Lab Coat (Poly/Cotton) [1]• Buttoned to neck.[1]• Sleeves over glove cuffs.[1]Tyvek® Apron/Sleeves • Added over lab coat for synthesis work.Prevents "wicking" of liquid spills through fabric to skin.

Operational Workflow: Step-by-Step

Phase A: Engineering Controls & Pre-Work[1]
  • Peroxide Check: If the container is old or has visible crystals around the cap, DO NOT OPEN . Contact EHS immediately. Ethers form explosive peroxides [2].[1]

  • Ionization: Use an anti-static gun if the substance is a solid powder.[1] Piperidine derivatives can carry static charge, leading to powder dispersal.[1]

Phase B: Handling Protocol
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (taped to lab coat if handling >1g).[1]

  • Transfer:

    • Liquids: Use positive displacement pipettes to prevent dripping (high vapor pressure/viscosity issues).[1]

    • Solids: Weigh inside the fume hood.[1] Never weigh on an open bench.

  • Solvent Choice: Avoid halogenated solvents (DCM) if possible, as they enhance skin permeability of the solute.[1] Use Ethyl Acetate or Methanol for transfers.[1]

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Clean all tools (spatulas, flask necks) with a methanol-dampened Kimwipe inside the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Inspection: Check inner gloves for discoloration. If clean, remove lab coat, then remove inner gloves.[1]

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.[1]

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state and quantity.

SafetyProtocol Start Start: Handling 4-(2-Methoxyethyl) phenyl 3-piperidinyl ether StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid Weighing Weighing Protocol: Anti-static gun + Closed Balance in Hood Solid->Weighing SpillRisk Is volume > 50mL? Liquid->SpillRisk Waste Disposal: Segregate as Basic/Amine Waste NO Oxidizers Weighing->Waste Transfer Transfer Protocol: Positive Displacement Pipette Double Nitrile Gloves Transfer->Waste HighRiskPPE UPGRADE PPE: Add Face Shield + Tyvek Apron SpillRisk->HighRiskPPE Yes StdPPE Standard PPE: Splash Goggles + Lab Coat SpillRisk->StdPPE No HighRiskPPE->Waste StdPPE->Waste

Caption: Operational logic flow for PPE escalation based on physical state and volume.

Emergency & Disposal Logistics

Waste Segregation (Critical)
  • Stream: Basic Organic Waste .

  • Incompatibility: NEVER mix with Oxidizers (Nitric acid, Peroxides) or Acid Chlorides.[1] The piperidine amine is basic and will react exothermically [4].

  • Labeling: Clearly mark tag with "Contains Piperidine Derivatives - Potential Irritant/Sensitizer."[1]

Spill Response (Volume < 100mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield (Laminate) gloves and respiratory protection (if outside hood).[1]

  • Neutralize: Do not use strong acids.[1] Use a spill pillow or vermiculite.[1]

  • Clean: Wipe area with weak acetic acid (vinegar) to neutralize trace amines, followed by soap and water.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Sampling Information: Piperidine. United States Department of Labor.[1] [Link][1]

  • PubChem. (2023).[1] Compound Summary: Piperidine Derivatives Safety. National Library of Medicine.[1] [Link]

Sources

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